molecular formula C10H13N3O2 B594812 N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide CAS No. 1313712-40-1

N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide

Cat. No. B594812
M. Wt: 207.233
InChI Key: IZCSULITWKKWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide” is a chemical compound with the molecular formula C10H13N3O2 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for “N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide” is 1S/C10H13N3O2/c1-4-15-7(2)9-5-6-10(13-12-9)11-8(3)14/h5-6H,2,4H2,1,3H3,(H,11,13,14) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide” has a molecular weight of 207.23 . It is a solid at room temperature . The compound should be stored at temperatures between 0-5°C .

Scientific Research Applications

Synthesis and Characterization

N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide and its derivatives are frequently synthesized and characterized for various scientific applications, particularly in the field of medicinal chemistry and material science. For instance, studies on pyridazinone derivatives, such as those involving the synthesis of various 3(2H)-pyridazinone derivatives with antinociceptive activity, highlight the methodological approaches to synthesizing these compounds and investigating their biological activities. These studies utilize techniques like IR, NMR spectral data, and elemental analysis for compound elucidation (Doğruer, Şahin, Ünlü, & Ito, 2000).

Antinociceptive Activity

Research has shown that certain derivatives exhibit significant antinociceptive effects, which are more potent than aspirin in animal models. This suggests potential therapeutic applications for pain management. The structure-activity relationships and the effects of various substituents on the antinociceptive activity of these compounds are critical areas of study, contributing to the understanding of their mechanism of action and the development of new analgesic drugs (Doğruer et al., 2000).

Anticancer Properties

Modifications of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide, particularly by replacing certain groups like the acetamide group with alkylurea, have been explored for enhancing anticancer properties. Such modifications have led to compounds with potent antiproliferative activities against various human cancer cell lines, with reduced toxicity. These findings underline the potential of these compounds in cancer therapy, particularly as PI3K inhibitors, and highlight the importance of structural modifications in optimizing therapeutic efficacy and safety (Wang et al., 2015).

Agricultural Applications

The exploration of pyridazine derivatives extends into agriculture, where certain compounds have demonstrated growth-stimulatory activities on plants. For instance, some derivatives have been found to accelerate flowering and fruit production, enhance root growth, and potentially provide resistance against lodging in crops. These applications suggest the potential utility of N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide derivatives in improving agricultural productivity and plant health (Tiratsuyan et al., 2016).

Safety And Hazards

The safety and hazards associated with “N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide” are not well-documented. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken. A Material Safety Data Sheet (MSDS) should be consulted for detailed safety information .

properties

IUPAC Name

N-[6-(1-ethoxyethenyl)pyridazin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-4-15-7(2)9-5-6-10(13-12-9)11-8(3)14/h5-6H,2,4H2,1,3H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCSULITWKKWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C1=NN=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724365
Record name N-[6-(1-Ethoxyethenyl)pyridazin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide

CAS RN

1313712-40-1
Record name N-[6-(1-Ethoxyethenyl)pyridazin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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